molecular formula C12H9N3O4S B2916782 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate CAS No. 320420-12-0

2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate

Cat. No.: B2916782
CAS No.: 320420-12-0
M. Wt: 291.28
InChI Key: ZJHLNUUIJOLXMS-UHFFFAOYSA-N
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Description

2-[5-Cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate is a pyrimidine derivative characterized by a cyano group at position 5, two ketone oxygen atoms at positions 2 and 4, and an ethyl ester linkage to a thiophene-2-carboxylate moiety. Its molecular formula is C₁₂H₉N₃O₄S, with a molecular weight of 291.29 g/mol . The compound’s structure combines a dihydropyrimidinone core with a sulfur-containing heterocyclic ester, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

2-(5-cyano-2,4-dioxopyrimidin-1-yl)ethyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S/c13-6-8-7-15(12(18)14-10(8)16)3-4-19-11(17)9-2-1-5-20-9/h1-2,5,7H,3-4H2,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHLNUUIJOLXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OCCN2C=C(C(=O)NC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate can be achieved through a multi-step process, typically starting from commercially available thiophene carboxylic acid and cyano-dioxo pyrimidine derivatives. Here is a basic outline:

  • Esterification: : The reaction of thiophene carboxylic acid with ethanol in the presence of a strong acid, such as sulfuric acid, to form ethyl thiophene-2-carboxylate.

  • Nucleophilic Substitution: : Reacting the ethyl thiophene-2-carboxylate with the cyano-dioxo pyrimidine derivative in the presence of a strong base, like sodium hydride, to facilitate nucleophilic attack and subsequent substitution reaction.

  • Purification: : The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

For industrial scale production, the process would typically involve optimization of reaction conditions to increase yield and purity, such as using continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized in the presence of strong oxidizing agents like potassium permanganate, resulting in the cleavage of the ethyl and thiophene moieties.

  • Reduction: : The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

  • Substitution: : The compound can undergo substitution reactions, particularly nucleophilic substitutions at the cyano and dioxo positions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution: : Sodium hydride, potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

  • Oxidation: : Carboxylic acids or aldehydes.

  • Reduction: : Amines or partially reduced intermediates.

  • Substitution: : Various substituted pyrimidine derivatives depending on the nature of the nucleophile.

Scientific Research Applications

Chemistry

In organic chemistry, 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate is utilized as a precursor for synthesizing more complex molecules. It serves as a versatile intermediate in multi-step syntheses, enabling the construction of novel compounds with potential pharmacological activity.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could pave the way for developing new biochemical assays or therapeutic agents.

Medicine

In medicinal chemistry, analogs of this compound may exhibit bioactivity, prompting studies into their potential as drug candidates, particularly in targeting specific enzymes or receptors implicated in diseases.

Industry

Industrial applications may involve using this compound or its derivatives in the development of new materials with specialized properties, such as organic electronics or advanced polymers.

Mechanism of Action

Mechanism

The exact mechanism of action of 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate depends on its specific context of use. Generally, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Molecular Targets and Pathways

Potential molecular targets include enzyme active sites, receptor binding pockets, and nucleic acid grooves. Pathways involved could range from signal transduction pathways in cells to catalytic cycles in chemical reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 2-[5-Cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 3-(Trifluoromethyl)benzenecarboxylate

  • Molecular Formula : C₁₅H₁₀F₃N₃O₄
  • Molecular Weight : 353.26 g/mol
  • Key Differences: Replaces the thiophene-2-carboxylate group with a 3-(trifluoromethyl)benzoate ester. The trifluoromethyl group enhances lipophilicity and may improve metabolic stability compared to the thiophene derivative.

2.1.2 2-[5-Cyano-2,4-dioxo-3,4-dihydro-(2H)pyrimidin-1-yl]acetic Acid

  • Molecular Formula : C₇H₅N₃O₄ (inferred from )
  • Key Differences : Substitutes the ethyl thiophenecarboxylate with an acetic acid group. The carboxylic acid moiety increases hydrophilicity, which could enhance aqueous solubility but reduce membrane permeability compared to the ester-containing analogue .

Fmoc-PNA-T-OH (PNA1030)

  • Molecular Formula : C₂₆H₂₆N₄O₇
  • Molecular Weight : 506.52 g/mol
  • Key Differences: A peptide nucleic acid (PNA) building block featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a glycine linker.

Biological Activity

The compound 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 2-thiophenecarboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H12N4O4SC_{13}H_{12}N_4O_4S, and its structure features a pyrimidine ring with cyano and dioxo substituents, linked to an ethyl thiophene carboxylate moiety. The presence of these functional groups is believed to contribute to its biological properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes implicated in disease pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, which may be attributed to its ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : There is evidence suggesting that the compound can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

Activity Type Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis in cancer cell lines via caspase activation.
Anti-inflammatoryReduces levels of TNF-alpha and IL-6 in vitro.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
  • Cancer Research : In vitro experiments on human cancer cell lines demonstrated that the compound effectively induced apoptosis through mitochondrial pathway activation. The study highlighted a decrease in cell viability by over 70% after 48 hours of treatment at optimal concentrations.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in reduced paw edema and lower serum levels of inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent.

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